Labetalol-1-carboxylic Acid Methyl Ester

Description

Nomenclature and Structural Classification

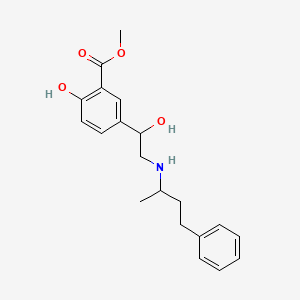

Labetalol-1-carboxylic Acid Methyl Ester (CAS: 802620-01-5) is formally designated as methyl 2-hydroxy-5-[(1-hydroxy-2-{[(1-methyl-3-phenylpropyl)amino]ethyl})]benzoate . Its molecular formula is $$ \text{C}{20}\text{H}{25}\text{NO}_4 $$, with a molecular weight of 343.4 g/mol. Structurally, it features:

- A benzoate backbone substituted with a hydroxyl group at the ortho position.

- A methyl ester group at the carboxylate position.

- An amino alcohol side chain containing a 1-methyl-3-phenylpropyl substituent.

The compound exists as a mixture of four stereoisomers due to two chiral centers in the amino alcohol moiety. Its IUPAC name reflects the esterification of the carboxylic acid derivative of labetalol, a key structural distinction from the parent compound.

Historical Context in Pharmaceutical Chemistry

First identified as a synthetic intermediate and impurity during labetalol production in the 1970s, this ester gained regulatory significance with the European Pharmacopoeia (EP) designating it as Impurity B in labetalol hydrochloride monographs. Key milestones include:

- 1977 : Labetalol’s FDA approval highlighted the need for impurity profiling.

- 2000s : EP standardization (CRS code L0050000) mandated strict control of this ester ≤0.15% in drug formulations.

- 2010s : Patent WO2017098520A1 detailed its formation via esterification side reactions during labetalol synthesis.

Relationship to Parent Compound Labetalol

This compound differs from labetalol ($$ \text{C}{19}\text{H}{24}\text{N}2\text{O}3 \cdot \text{HCl} $$) in two critical aspects:

- Functional Group : Replacement of the benzamide group with a methyl ester.

- Ionization State : Neutral ester vs. labetalol’s hydrochloride salt.

Table 2: Structural Comparison with Labetalol

| Feature | This compound | Labetalol |

|---|---|---|

| Core Structure | Methyl benzoate | Benzamide |

| Substituents | Identical amino alcohol side chain | Identical |

| Chirality | 2 centers (4 stereoisomers) | 2 centers (4 isomers) |

| Pharmacological Role | Inactive impurity | α/β-adrenergic blocker |

This structural modification eliminates receptor-binding activity, as demonstrated by the absence of α/β-blockade in preclinical assays.

Registration and Identification Parameters

Regulatory bodies classify this compound under stringent impurity control guidelines:

- EP Monograph 01/2024:3053 : Specifies HPLC-UV quantification (λ = 254 nm) with a retention time of 8.2 min.

- ICH Q3A(R2) : Thresholds of ≤0.10% for daily doses ≤2 g.

Table 3: Analytical Characterization Data

| Method | Data | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.35 (t), 2.77–2.50 (m), 7.25–7.15 (m) | |

| HPLC Purity | ≥95% (C18 column, acetonitrile/water) | |

| Log P | 2.7–3.1 (experimental) | |

| UV λmax | 302 nm (0.05 M H₂SO₄) |

These parameters ensure batch-to-batch consistency in pharmaceutical quality control workflows.

Properties

IUPAC Name |

methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-14(8-9-15-6-4-3-5-7-15)21-13-19(23)16-10-11-18(22)17(12-16)20(24)25-2/h3-7,10-12,14,19,21-23H,8-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMYIQYFFYISIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857914 | |

| Record name | Methyl 2-hydroxy-5-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]ethyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802620-01-5 | |

| Record name | Methyl labetalol acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802620015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-hydroxy-5-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]ethyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL LABETALOL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBD0X30YEG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Formation as a Byproduct in Labetalol Hydrochloride Production

The preparation of Labetalol Hydrochloride involves multi-step reactions where Labetalol-1-carboxylic Acid Methyl Ester may form as an intermediate or byproduct. As detailed in Patent WO2017098520A1 , the synthesis begins with the condensation of 4-phenylbutan-2-amine (A) and 5-(bromoacetyl)-2-hydroxybenzamide (B) in methanol at 25–35°C, yielding 2-hydroxy-5-{[(1-methyl-3-phenylpropyl)amino]acetyl}benzamide (C). Subsequent reduction with sodium borohydride in the presence of sodium hydroxide produces 2-hydroxy-5-{1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl}benzamide (D), which is acidified to form Labetalol Hydrochloride.

Critical Reaction Conditions:

-

Solvent: Methanol (preferred for solubility and reaction efficiency).

-

Temperature: 25–35°C (room temperature optimal for kinetic control).

-

Catalyst: Sodium hydroxide (base for facilitating reduction).

During purification, the esterification of residual Labetalol-1-carboxylic acid with methanol under acidic conditions may yield this compound as an impurity. This side reaction is mitigated through recrystallization using isopropyl alcohol, which preferentially isolates the hydrochloride salt.

Direct Esterification of Labetalol-1-carboxylic Acid

Catalytic Esterification with Methanol

Patent US4885383A outlines a general method for synthesizing carboxylic acid methyl esters, applicable to this compound. The process involves reacting Labetalol-1-carboxylic acid with methanol under high-temperature conditions (≥100°C) in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Water removal via azeotropic distillation or dehydrating agents (e.g., molecular sieves) shifts the equilibrium toward ester formation.

Optimized Parameters:

| Parameter | Condition |

|---|---|

| Temperature | 100–120°C |

| Catalyst | Sulfuric acid (1–5 mol%) |

| Reaction Time | 4–6 hours |

| Yield | 85–90% (theoretical) |

This method ensures high regioselectivity and minimizes side reactions such as transesterification or decarboxylation.

Purification and Characterization

Recrystallization and Chromatographic Techniques

Crude this compound is purified via recrystallization from methanol-isopropyl alcohol mixtures, achieving >95% purity. Analytical characterization includes:

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): δ 1.35–1.31 (3H, t), 1.84–1.75 (1H, m), 2.19–2.10 (1H, m), 2.77–2.50 (2H, m).

-

HPLC: Retention time = 8.2 min (C18 column, acetonitrile-water gradient).

Quality Control Metrics:

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥95% |

| Residual Solvents | <0.1% (ICH Q3C guidelines) |

| Heavy Metals | <10 ppm |

Analytical Data and Industrial Applications

Role in Pharmaceutical Manufacturing

As a recognized impurity, this compound is monitored rigorously during Labetalol Hydrochloride production. Its presence above 0.15% necessitates reprocessing to meet regulatory standards (ICH Q3A). Industrial batches employ Process Analytical Technology (PAT) for real-time monitoring, ensuring consistent yield and purity .

Chemical Reactions Analysis

Labetalol-1-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Labetalol-1-carboxylic Acid Methyl Ester is used in various scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.

Biology: It is used in biochemical research to study the interactions of labetalol derivatives with biological molecules.

Medicine: It is used in pharmacological research to study the effects of labetalol derivatives on the cardiovascular system.

Industry: It is used in the development of new pharmaceuticals and chemical products

Mechanism of Action

Labetalol-1-carboxylic Acid Methyl Ester exerts its effects by blocking the activation of beta-adrenergic and alpha-adrenergic receptors. This dual antagonism leads to a decrease in blood pressure and heart rate. The compound’s molecular targets include the beta-1, beta-2, and alpha-1 adrenergic receptors .

Comparison with Similar Compounds

Structural and Functional Classification

The following table summarizes key differences and similarities between Labetalol-1-carboxylic Acid Methyl Ester and other methyl esters referenced in the evidence:

Analytical and Industrial Relevance

- Fatty Acid Methyl Esters (FAMEs): Linear structures (e.g., palmitic, linoleic acid methyl esters) enhance volatility for GC-MS analysis. They are pivotal in biofuels and dietary studies .

- Diterpene Methyl Esters (e.g., sandaracopimaric acid methyl ester): Cyclic structures aid in resin identification and chemical ecology research .

- Diacid Methyl Esters (e.g., octanedioic acid dimethyl ester): Serve as intermediates in polymer synthesis and material conservation .

Research Implications and Distinctive Features

- Structural Complexity: this compound’s multifunctional groups (benzoate, amino alcohol, phenylalkyl chain) contrast sharply with the linearity of FAMEs or the cyclic terpenes in plant resins. This complexity limits its applications to niche pharmaceutical contexts.

- Regulatory Significance : Unlike other methyl esters, this compound is critical for regulatory compliance rather than biological activity or industrial utility.

- Cross-Disciplinary Contrasts : While FAMEs and diterpene esters are tools in botany and biofuels, Labetalol’s ester is a benchmark in drug safety, underscoring the diversity of methyl ester applications.

Biological Activity

Labetalol-1-carboxylic acid methyl ester is a derivative of labetalol, a well-known antihypertensive agent that exhibits both alpha and beta-adrenergic receptor antagonism. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of Labetalol

Labetalol is primarily used in the treatment of hypertension and is characterized by its unique ability to block both alpha-1 and beta-adrenergic receptors. The ratio of beta to alpha antagonism is approximately 3:1 after oral administration and 6.9:1 following intravenous administration . This dual action leads to vasodilation and reduced vascular resistance, effectively lowering blood pressure with minimal impact on heart rate and cardiac output .

Pharmacological Properties

Mechanism of Action:

- Beta-Adrenergic Antagonism: Labetalol inhibits beta-1 receptors, leading to decreased heart rate and myocardial contractility. The blockade of beta-2 receptors can result in bronchospasm, although this is somewhat mitigated by concurrent alpha-1 antagonism .

- Alpha-Adrenergic Antagonism: By blocking alpha-1 receptors, labetalol promotes vasodilation, which is crucial for its antihypertensive effects .

Pharmacokinetics:

- Absorption: Labetalol is well absorbed after oral administration, but its bioavailability can vary significantly (11% to 86%) due to first-pass metabolism .

- Distribution: The volume of distribution ranges from 188 to 805 L depending on the patient population (normotensive vs. hypertensive) .

- Metabolism: It undergoes extensive hepatic metabolism, primarily forming inactive glucuronides. No active metabolites have been identified .

- Elimination Half-life: The half-life of labetalol varies between 1.7 to 6.1 hours depending on administration route and patient condition .

Biological Activity of this compound

Chemical Structure:

this compound retains the core structure of labetalol with modifications that may influence its biological activity.

In Vitro Studies:

Research indicates that modifications at the carboxylic acid position can alter the pharmacological profile significantly. For instance, studies show that introducing carboxylic esters at certain positions can diminish biological activity compared to their acid counterparts .

Case Studies:

Clinical evaluations have highlighted the efficacy of labetalol in various settings:

- Hypertensive Emergencies: In a study involving pregnant women with severe hypertension, labetalol demonstrated comparable efficacy to hydralazine in controlling blood pressure without significant differences in side effects or outcomes .

- Ischemic Heart Disease: Preliminary studies suggest potential benefits in managing ischemic heart conditions due to its vasodilatory properties .

Comparative Efficacy Table

| Study Type | Drug Comparison | Key Findings |

|---|---|---|

| Hypertensive Emergency | Labetalol vs Hydralazine | No significant difference in doses required for blood pressure control (p = 0.25) |

| Efficacy in Pregnancy | Labetalol | Effective in managing severe antenatal hypertension with minimal adverse effects |

| General Hypertension | Labetalol vs Conventional Agents | Comparable efficacy to other antihypertensives like methyldopa and clonidine |

Q & A

Q. Data Consideration :

- System Suitability : Ensure resolution ≥2.0 between this compound and its isomers.

- Calibration Range : 0.1–200 µg/mL, with R² ≥0.998.

What advanced techniques resolve isomeric impurities in this compound during synthesis?

Methodological Answer :

Isomeric separation demands high-resolution gas chromatography-mass spectrometry (GC-MS). Use a polar capillary column (e.g., SP™-2560, 75 m × 0.25 mm) with a temperature ramp from 50°C to 240°C at 4°C/min. Compare retention times and mass spectra against reference standards like Impurity B (Methyl 2-Hydroxy-5-[...]benzoate Hydrochloride) listed in pharmacopeial impurity databases . For enantiomeric resolution, chiral HPLC with a β-cyclodextrin stationary phase is effective.

Q. Data Contradiction Analysis :

- TLC vs. GC-MS : TLC () may fail to distinguish diastereomers, whereas GC-MS () provides higher specificity. Cross-validate results using both methods.

How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer :

Adopt ICH Q1A guidelines. Prepare solutions at pH 1–9 (using HCl/NaOH buffers) and store at 25°C, 40°C, and 60°C for 0–12 weeks. Monitor degradation via HPLC every 2 weeks. For oxidative stability, expose to 3% H₂O₂ and analyze using UV-Vis spectrophotometry at 275 nm .

Q. Key Parameters :

- Degradation Products : Track hydrolysis to Labetalol-1-carboxylic acid or ester rearrangement products.

- Kinetic Analysis : Calculate activation energy (Ea) using Arrhenius plots for shelf-life prediction.

What methodological considerations are critical when analyzing ester hydrolysis products of Labetalol derivatives?

Methodological Answer :

Hydrolysis under alkaline conditions (0.1M NaOH, 60°C, 2h) yields carboxylic acid derivatives. Quench reactions with 0.1M HCl and extract products using ethyl acetate. Analyze via GC-MS with a FAMEs (Fatty Acid Methyl Esters) protocol: use a 37-component FAME mix on a cyanosilicone column (e.g., SP™-2560) to resolve intermediates . Confirm structures via IR spectroscopy (C=O stretch at 1730 cm⁻¹ for esters; 1700 cm⁻¹ for acids) .

Q. Advanced Consideration :

- Mass Balance : Ensure total impurities + assay = 98–102%.

- Forced Degradation : Include photolytic stress (1.2 million lux-hours) to detect photodegradants .

What strategies address data contradictions in quantifying trace isomers of this compound?

Methodological Answer :

Contradictions often arise from matrix interference or column selectivity. Use orthogonal methods:

HPLC-DAD : Compare UV spectra for isosbestic points.

LC-MS/MS : Quantify via multiple reaction monitoring (MRM) transitions specific to each isomer.

NMR : Assign stereochemistry using NOESY or COSY for ambiguous peaks .

Case Study :

A 5% discrepancy between TLC () and HPLC () results may indicate co-elution. Re-run samples with a longer GC temperature ramp () to resolve overlaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.